molecular formula C11H10ClN B8801204 6-(Chloromethyl)-2-methylquinoline

6-(Chloromethyl)-2-methylquinoline

Cat. No.: B8801204
M. Wt: 191.65 g/mol
InChI Key: HJCKZNGTPNDMJN-UHFFFAOYSA-N
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Description

Research Applications and Value 6-(Chloromethyl)-2-methylquinoline is a versatile chemical building block of significant interest in medicinal chemistry and drug discovery. Its core value lies in the reactive chloromethyl group, which allows researchers to readily functionalize the quinoline scaffold, a privileged structure in pharmacology. This compound serves as a critical synthetic intermediate for the development of novel therapeutic agents, particularly in the field of oncology . The quinoline nucleus is a common feature in compounds designed to target various biological pathways. Specifically, substituted quinoline derivatives are extensively investigated as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer (NSCLC) and other malignancies . Researchers utilize this chloromethyl-quinoline intermediate to synthesize more complex molecules for evaluating cytotoxic activity against a range of human cancer cell lines, contributing to the ongoing development of new anticancer candidates . Handling and Safety This product is intended for research purposes only and is not for diagnostic or therapeutic use. Handle with appropriate care. Refer to the Safety Data Sheet for detailed hazard and precautionary information .

Properties

Molecular Formula

C11H10ClN

Molecular Weight

191.65 g/mol

IUPAC Name

6-(chloromethyl)-2-methylquinoline

InChI

InChI=1S/C11H10ClN/c1-8-2-4-10-6-9(7-12)3-5-11(10)13-8/h2-6H,7H2,1H3

InChI Key

HJCKZNGTPNDMJN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2)CCl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural features, molecular properties, and applications of 6-(Chloromethyl)-2-methylquinoline and its analogs:

Table 1: Comparative Analysis of this compound and Related Compounds

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound -CH₂Cl (6), -CH₃ (2) C₁₁H₁₀ClN 191.45 Intermediate for pharmaceuticals; high reactivity due to -CH₂Cl group
6-Chloro-2-methylquinoline -Cl (6), -CH₃ (2) C₁₀H₈ClN 177.63 Used in organic synthesis; less reactive than chloromethyl analog
6-(Bromomethyl)-2-methylquinoline -CH₂Br (6), -CH₃ (2) C₁₁H₁₀BrN 236.11 Brominated analog; used in alkylation reactions
6-Methoxy-2-arylquinoline -OCH₃ (6), -aryl (2) Variable Variable P-glycoprotein inhibitors; enhanced bioavailability due to -OCH₃
6-Fluoro-2-methylquinoline -F (6), -CH₃ (2) C₁₀H₈FN 161.18 Fluorinated derivative; improved metabolic stability
6-Chloro-4-hydrazino-2-methylquinoline hydrochloride -Cl (6), -NHNH₂ (4), -CH₃ (2) C₁₀H₁₀ClN₃·HCl 248.12 Hydrazine derivative; potential precursor for anticancer agents

Preparation Methods

Reaction Overview

A widely documented approach involves sequential Friedel-Crafts acylation, reduction, and chlorination, adapted from analogous pyridine-based syntheses. While originally applied to 2-picoline (2-methylpyridine), this method has been extrapolated to quinoline systems with modifications to account for the latter’s reduced reactivity.

Stepwise Procedure

  • Friedel-Crafts Acylation :

    • Substrate : 2-Methylquinoline

    • Acylating Agent : Acetyl chloride or acetic anhydride

    • Catalyst : Aluminum chloride (AlCl₃) or other Lewis acids

    • Conditions : Reflux in dichloromethane or 1,2-dichloroethane at 80–100°C for 6–12 hours.

    • Product : 2-Methyl-6-acetylquinoline (yield: 60–75%).

  • Reduction of Acetyl Group :

    • Reducing Agent : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄)

    • Solvent : Tetrahydrofuran (THF) or ethanol

    • Conditions : Room temperature to 60°C for 2–4 hours.

    • Product : 2-Methyl-6-(hydroxymethyl)quinoline (yield: 85–90%).

  • Chlorination of Hydroxymethyl Group :

    • Chlorinating Agent : Thionyl chloride (SOCl₂) or concentrated hydrochloric acid (HCl)

    • Solvent : Dichloromethane or toluene

    • Conditions : Reflux at 70–90°C for 3–6 hours.

    • Product : 6-(Chloromethyl)-2-methylquinoline hydrochloride (yield: 70–80%).

Optimization Considerations

  • Catalyst Selection : AlCl₃ outperforms FeCl₃ in Friedel-Crafts acylation for quinoline, achieving higher regioselectivity at the 6-position.

  • Reduction Efficiency : NaBH₄ in THF provides superior selectivity over LiAlH₄, minimizing over-reduction side products.

  • Chlorination Purity : SOCl₂ generates fewer byproducts compared to HCl, though necessitates rigorous drying to avoid hydrolysis.

Direct Chloromethylation via Blanc Reaction

Reaction Mechanism

The Blanc chloromethylation employs formaldehyde and HCl under acidic conditions to introduce chloromethyl groups onto aromatic rings. While effective for activated arenes, quinoline’s electron-deficient nature necessitates harsher conditions.

Procedure

  • Substrate : 2-Methylquinoline

  • Reagents : Paraformaldehyde, HCl gas, zinc chloride (ZnCl₂)

  • Solvent : Glacial acetic acid

  • Conditions : 100–120°C for 24–48 hours under inert atmosphere.

  • Product : this compound (yield: 30–45%).

Limitations

  • Low Yield : Competing side reactions, including polymerization of formaldehyde and over-chlorination, reduce efficiency.

  • Regioselectivity : Poor control over substitution position, leading to mixtures of 6- and 8-chloromethyl isomers.

Halogen Exchange from Bromomethyl Precursors

Nucleophilic Substitution Strategy

This method leverages the superior leaving-group ability of bromide to facilitate halogen exchange:

  • Synthesis of 6-(Bromomethyl)-2-methylquinoline :

    • Substrate : 2-Methylquinoline

    • Brominating Agent : N-Bromosuccinimide (NBS) with azobisisobutyronitrile (AIBN)

    • Solvent : Carbon tetrachloride

    • Conditions : Radical-initiated bromination at 80°C for 12 hours (yield: 65–75%).

  • Chloride Substitution :

    • Reagents : Sodium chloride (NaCl) or tetrabutylammonium chloride (TBAC)

    • Solvent : Dimethylformamide (DMF)

    • Conditions : 100°C for 6–8 hours (yield: 80–85%).

Advantages

  • High Selectivity : Bromomethyl intermediates allow precise functionalization at the 6-position.

  • Scalability : Amenable to continuous flow reactors for industrial production.

Comparative Analysis of Preparation Methods

Method Key Steps Yield (%) Regioselectivity Industrial Feasibility
Friedel-Crafts AcylationAcylation → Reduction → Chlorination60–80High (6-position)Moderate
Blanc ChloromethylationDirect chloromethylation30–45LowLow
Halogen ExchangeBromination → Cl⁻ substitution65–85High (6-position)High

Emerging Methodologies and Innovations

Photocatalytic Chloromethylation

Recent advances utilize visible-light photocatalysis to activate C–H bonds in 2-methylquinoline, enabling direct chloromethylation at ambient temperatures. Preliminary studies report yields of 50–60% with improved regiocontrol.

Biocatalytic Approaches

Enzymatic systems leveraging halomethyltransferases have shown promise in laboratory settings, though scalability remains a challenge .

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